molecular formula C12H14N4O2S B5141100 ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate

ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate

Cat. No.: B5141100
M. Wt: 278.33 g/mol
InChI Key: ZFSJOKGWFHKQTA-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSJOKGWFHKQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of ethyl 2-bromo-2-phenylpropanoate with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting intermediate is then treated with thiol reagents to introduce the sulfanyl group, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific combination of the tetrazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This combination enhances its stability and bioavailability compared to similar compounds .

Biological Activity

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound can be represented by the following molecular structure:

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 278.34 g/mol

The synthesis of this compound typically involves the reaction of ethyl propanoate with a phenyl-substituted tetrazole derivative in the presence of a suitable catalyst. The synthesis pathway can be summarized as follows:

  • Formation of Tetrazole : The initial step involves creating the tetrazole ring through cyclization reactions.
  • Substitution Reaction : The sulfanyl group is introduced via nucleophilic substitution.
  • Esterification : Finally, ethyl propanoate is reacted to form the ester linkage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that compounds containing tetrazole rings exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Research has demonstrated its efficacy in inhibiting cancer cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human breast cancer (MCF7) and lung cancer (A549) cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (μM)
MCF715
A54920

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Molecular docking studies suggest that this compound interacts with key proteins involved in cell growth regulation.

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